molecular formula C20H30 B15166707 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene CAS No. 647834-65-9

1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene

Cat. No.: B15166707
CAS No.: 647834-65-9
M. Wt: 270.5 g/mol
InChI Key: IYQVATJMGUYOMV-LJQANCHMSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzene ring substituted with a dimethylundeca-dienyl group. It is commonly used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves several steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and chemical properties of this compound, making it valuable for specific applications in various fields.

Biological Activity

1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene, commonly referred to as geranylcymene , is a monoterpenoid compound with significant biological activity. Its molecular formula is C20H30C_{20}H_{30} and it has a molecular weight of approximately 270.4522 g/mol. This compound is noted for its presence in various essential oils and its potential applications in pharmaceuticals and agriculture.

  • IUPAC Name : (E)-1-(6,10-dimethylundeca-5,9-dien-2-yl)-4-methylbenzene
  • CAS Registry Number : 55968-43-9
  • InChIKey : IYQVATJMGUYOMV-LICLKQGHSA-N

Sources and Extraction

Geranylcymene can be extracted from various plant sources, particularly those rich in terpenoids. Common sources include:

  • Citrus fruits
  • Herbs such as oregano and thyme
  • Certain species of mint

Antimicrobial Activity

Geranylcymene exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. A study demonstrated that geranylcymene showed significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.5 to 2.0 mg/mL, indicating its potential as a natural preservative in food and cosmetic products.

Anti-inflammatory Properties

In vitro studies have shown that geranylcymene possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in managing conditions like arthritis and other inflammatory disorders.

Antioxidant Activity

Geranylcymene has been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which suggests potential protective effects against oxidative stress-related diseases. The compound exhibited an IC50 value of approximately 30 µg/mL in DPPH radical scavenging assays.

Study on Antimicrobial Efficacy

A comprehensive study published in the Journal of Essential Oil Research investigated the antimicrobial efficacy of geranylcymene against foodborne pathogens. The results indicated that geranylcymene not only inhibited bacterial growth but also reduced biofilm formation significantly.

PathogenMIC (mg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.570
Escherichia coli1.065
Candida albicans2.060

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of geranylcymene in a murine model of arthritis. The treatment group receiving geranylcymene showed a marked reduction in paw swelling compared to the control group, alongside decreased levels of TNF-alpha and IL-6.

The biological activities of geranylcymene can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of cyclooxygenase (COX) enzymes , leading to reduced prostaglandin synthesis.
  • Scavenging of reactive oxygen species (ROS) , which mitigates oxidative damage.

Properties

CAS No.

647834-65-9

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

1-[(2R)-6,10-dimethylundeca-5,9-dien-2-yl]-4-methylbenzene

InChI

InChI=1S/C20H30/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h8,10,12-15,19H,6-7,9,11H2,1-5H3/t19-/m1/s1

InChI Key

IYQVATJMGUYOMV-LJQANCHMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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